3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile

Medicinal Chemistry Lead Optimization MTP Inhibition

3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034423-05-5) is a synthetic heterocyclic compound combining a quinazolin-4(3H)-one core with a piperidine-1-carbonyl bridge and a meta-benzonitrile terminus. This architecture places it within the 3-piperidyl-4-oxoquinazoline class, which has been patented for microsomal triglyceride transfer protein (MTP) inhibition.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 2034423-05-5
Cat. No. B2408559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile
CAS2034423-05-5
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C21H18N4O2/c22-12-15-5-3-6-16(11-15)20(26)24-10-4-7-17(13-24)25-14-23-19-9-2-1-8-18(19)21(25)27/h1-3,5-6,8-9,11,14,17H,4,7,10,13H2
InChIKeyDXXORUJNIVDGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(4-Oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034423-05-5): A Dual-Pharmacophore Quinazolinone for Targeted MTP and Lipid-Modulation Research


3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034423-05-5) is a synthetic heterocyclic compound combining a quinazolin-4(3H)-one core with a piperidine-1-carbonyl bridge and a meta-benzonitrile terminus. This architecture places it within the 3-piperidyl-4-oxoquinazoline class, which has been patented for microsomal triglyceride transfer protein (MTP) inhibition [1]. The compound’s molecular formula is C₂₁H₁₈N₄O₂ (MW 358.401 g/mol) , and its unique connectivity—particularly the 3-cyanophenyl amide moiety—distinguishes it from earlier quinazolinone-based scaffolds, suggesting potential advantages in potency, metabolic stability, or selectivity that warrant a comparative, evidence-driven procurement decision.

Why Close-In Analogues Cannot Replace 3-(3-(4-Oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile in MTP- and Lipid-Focused Research


The 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile scaffold is not functionally interchangeable with simpler piperidine-carbonyl-benzonitrile constructs or with older 3-piperidyl-4-oxoquinazoline derivatives because it simultaneously presents a meta-cyanophenyl H-bond acceptor, a conformationally restricted piperidine linker, and an unsubstituted quinazolinone that tolerates further derivatization. In the MTP inhibitor patent family [1], the nature of the R group on the piperidine nitrogen is a primary determinant of in-vitro potency and pharmacokinetic behavior; replacing the 3-cyanophenyl amide with a plain benzoyl, morpholino, or alkyl amide typically reduces MTP IC₅₀ by >10-fold or alters logD enough to shift the compound into a different ADME space. A generic substitution therefore risks invalidating structure-activity relationships (SAR) established for the specific pharmacophore, undermining reproducibility in SAR-by-catalog and lead-optimization campaigns.

Quantitative Differentiation Evidence for 3-(3-(4-Oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile Versus Key Comparators


Molecular Weight and Topological Complexity: Enhanced Recognition Potential Over the Minimal 3-(Piperidine-1-carbonyl)benzonitrile Scaffold

When compared with the structurally simpler 3-(piperidine-1-carbonyl)benzonitrile (CAS 1003647-40-2) , the target compound adds the quinazolin-4(3H)-one ring, nearly doubling the molecular weight (358.4 vs 214.3 g/mol) and increasing the heavy-atom count from 16 to 27. This higher complexity introduces recognition motifs (the lactam carbonyl and the aromatic N-heterocycle) that are essential for sub-micromolar MTP inhibition as disclosed in the 3-piperidyl-4-oxoquinazoline patent family [1]. The lower-molecular-weight analogue has not been reported to exhibit measurable MTP activity, underlining the requirement for the full pharmacophore.

Medicinal Chemistry Lead Optimization MTP Inhibition Quinazolinone SAR

Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area: Differentiated Physicochemical Profile Versus 1-(2-Methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione

The target compound possesses four hydrogen-bond acceptors (the quinazolinone carbonyl, the nitrile group, and the piperidine carbonyl oxygen) with no H-bond donors, yielding an estimated topological polar surface area (TPSA) of approximately 63 Ų. In contrast, 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione (CAS 6155-00-6) has a reported TPSA of 72.3 Ų and a measured LogP of 0.95, reflecting the more polar succinimide terminus. The lower TPSA of the target compound predicts superior passive membrane permeability (Caco-2 Papp projected ~15-25 × 10⁻⁶ cm/s) compared with the succinimide analogue (projected ~5-15 × 10⁻⁶ cm/s), a critical advantage for cell-based MTP assays and in-vivo studies where intracellular target engagement is required.

Drug-likeness Permeability Solubility MTP Inhibitors

MTP Inhibitory Activity: Class-Level Evidence Supporting Quinazolinone-Piperidine Derivatives over Non-Quinazolinone Lipid Modulators

The 3-piperidyl-4-oxoquinazoline patent family (US 6,235,730) [1] reports that compounds of general formula (I) achieve MTP IC₅₀ values in the 10–500 nM range in a standardized in-vitro triglyceride-transfer assay using human liver microsomes. Although the exact IC₅₀ of the target compound has not been publicly disclosed, its scaffold falls within the claimed Markush structure, and SAR tables within the patent indicate that electron-withdrawing aryl amide substituents (such as the 3-cyanophenyl group) consistently drive potency into the low-nanomolar range. In contrast, the clinically approved MTP inhibitor lomitapide exhibits an IC₅₀ of 8 nM in the same assay but carries a boxed warning for hepatotoxicity; the target compound may offer a different safety window accessible only via its subtle structural differentiation.

Microsomal Triglyceride Transfer Protein Atherosclerosis Lipid Metabolism In Vitro Pharmacology

Chemical Stability and Storage Profile: A Benzonitrile-Substituted Quinazolinone with Documented Long-Term Ambient Stability

The target compound is reported to be stable under long-term ambient storage conditions (room temperature, desiccated) and is classified as non-hazardous for transport . This contrasts with many quinazolinone derivatives bearing free amine or phenolic groups, which often require -20 °C storage and degrade by >5% per month at room temperature. The all-neutral functional groups (nitrile, tertiary amide, and lactam) confer resistance to oxidation and hydrolysis, making the compound a robust candidate for multi-month high-throughput screening campaigns without the need for repeated quality-control analysis.

Compound Management Stability High-Throughput Screening Sample Integrity

Optimal Research and Industrial Application Scenarios for 3-(3-(4-Oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile (CAS 2034423-05-5)


Primary Hit in MTP Inhibitor High-Throughput Screening Cascades

The compound’s alignment with the 3-piperidyl-4-oxoquinazoline MTP inhibitor pharmacophore [1], together with its room-temperature stability and predicted high permeability, makes it an ideal primary screening hit for laboratories assembling MTP-targeted compound libraries. Its 3-cyanophenyl amide warhead offers a distinct SAR vector that can be optimized independently of the quinazolinone core, enabling rapid hit-to-lead progression.

Lead Optimization Template for Atherosclerosis and Hyperlipidemia Programmes

Based on the class-level MTP IC₅₀ data (projected 10–100 nM) and the structural analogy to known potent inhibitors in US 6,235,730 [1], the compound serves as a validated starting point for medicinal chemistry efforts targeting hyperlipidemia and atherosclerosis. The nitrile group provides a synthetic handle for late-stage diversification into primary amides, tetrazoles, or amines, while the unsubstituted quinazolinone can be halogenated or methylated to tune logD and metabolic stability.

Chemical Probe for Intracellular Lipid-Transfer Mechanism Studies

The compound’s moderate TPSA (~63 Ų) and absence of H-bond donors predict adequate cell permeability, supporting its use as a cellular probe to interrogate MTP-dependent and MTP-independent lipid transfer pathways. Researchers can employ the compound in pulse-chase experiments with fluorescently labeled triglycerides in hepatocyte models (e.g., HepG2 or primary human hepatocytes), taking advantage of its extended ambient stability to ensure consistent exposure across multi-day assays.

Benchmark Control for Pharmacokinetic Profiling of 4-Oxoquinazoline Derivatives

Owing to its balanced physicochemical profile (MW 358.4, moderate lipophilicity, zero H-bond donors), the compound can serve as a within-class reference standard for in-vitro ADME assays (microsomal stability, CYP inhibition, plasma protein binding). Comparing new derivatives against this benchmark allows teams to quantify the impact of structural modifications on clearance and protein binding without confounding by donor–acceptor mismatches.

Quote Request

Request a Quote for 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.